molecular formula C18H26ClN3O3S B5182930 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine

1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine

Cat. No. B5182930
M. Wt: 399.9 g/mol
InChI Key: IOZHSIVRNGOABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine, also known as CSP-1103, is a compound that has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. This compound may enhance GABAergic neurotransmission by binding to the GABA-A receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as to increase the activity of GABAergic neurons. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine is that it has been extensively studied in animal models, with a number of studies demonstrating its potential as a therapeutic agent for various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.

Future Directions

There are a number of future directions for research on 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine. One area of interest is the potential for this compound as a therapeutic agent for epilepsy, with some studies suggesting that it may be effective in reducing seizure activity. Another area of interest is the potential for this compound as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop targeted therapies based on its effects.

Synthesis Methods

The synthesis of 1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine-1-sulfonyl chloride to form 2-chloro-5-(1-piperidinylsulfonyl)benzoic acid. This intermediate is then coupled with 4-ethylpiperazine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to obtain this compound.

Scientific Research Applications

1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine has been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have anticonvulsant and analgesic effects in animal models, as well as anxiolytic effects in behavioral tests. This compound has also been studied for its potential as a neuroprotective agent, with some studies suggesting that it may have antioxidant properties that protect against oxidative stress.

properties

IUPAC Name

(2-chloro-5-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-2-20-10-12-21(13-11-20)18(23)16-14-15(6-7-17(16)19)26(24,25)22-8-4-3-5-9-22/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZHSIVRNGOABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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